An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)benzoate (CAS No. 102638-45-9)
An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)benzoate (CAS No. 102638-45-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)benzoate, a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of facts, offering in-depth insights into its synthesis, characterization, and strategic application in drug discovery. The methodologies described herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical utility for professionals in the field.
Core Compound Identification and Properties
Tert-butyl 3-(aminomethyl)benzoate is a bifunctional organic molecule valued for its utility as a linker and building block in the synthesis of complex pharmaceutical agents. Its structure features a benzene ring substituted with a tert-butyl ester and an aminomethyl group at the meta-position. This arrangement provides two key points for chemical modification: the nucleophilic primary amine and the sterically hindered ester, which can be hydrolyzed under specific conditions.
CAS Number: 102638-45-9[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl 3-(aminomethyl)benzoate is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Physical Form | Solid or Semi-solid | |
| Solubility | Slightly soluble in water (1.8 g/L at 25 °C) | [1] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | |
| InChI Key | HALKLPHYNWBHPB-UHFFFAOYSA-N |
Safety and Handling
As with any chemical reagent, proper handling of tert-butyl 3-(aminomethyl)benzoate is paramount. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be worn at all times.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Mechanism
The most common and industrially scalable synthesis of tert-butyl 3-(aminomethyl)benzoate involves a two-step process starting from 3-cyanobenzoic acid. This pathway is favored due to the availability of the starting materials and the robustness of the chemical transformations.
Overall Synthesis Scheme
Caption: Two-step synthesis of tert-butyl 3-(aminomethyl)benzoate.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-Butyl 3-cyanobenzoate
This esterification reaction is a classic Fischer-Speier esterification, driven to completion by the use of an excess of tert-butanol or removal of water.
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To a solution of 3-cyanobenzoic acid (1 eq) in tert-butanol (3-5 eq), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
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Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude tert-butyl 3-cyanobenzoate, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 3-(aminomethyl)benzoate via Nitrile Reduction
The reduction of the nitrile to a primary amine is a critical step. Raney Nickel is a preferred catalyst due to its high activity and selectivity.[2] The use of hydrogen gas under pressure is common, though transfer hydrogenation methods can also be employed.
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In a high-pressure hydrogenation vessel, dissolve tert-butyl 3-cyanobenzoate (1 eq) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of Raney Nickel (5-10 wt%) to the solution.
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Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 6-12 hours.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
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Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)benzoate. The crude product can be purified by column chromatography or crystallization.
Expertise & Experience Insight: The choice of Raney Nickel is deliberate; it is a cost-effective and highly efficient catalyst for the hydrogenation of nitriles to primary amines.[2] Unlike more precious metal catalysts, it is less prone to causing hydrogenolysis of other functional groups. The reaction is typically run at room temperature to minimize side reactions.
Applications in Drug Discovery and Development
Tert-butyl 3-(aminomethyl)benzoate is a versatile building block in medicinal chemistry, primarily due to its bifunctional nature. The primary amine serves as a nucleophilic handle for the introduction of various substituents, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further modification or to act as a pharmacophore. This "meta" substitution pattern is a common motif in many biologically active molecules.
While direct synthesis of a specific marketed drug using this exact starting material is not prominently documented in publicly available literature, the utility of closely related tert-butyl benzoate derivatives is well-established. For instance, various tert-butyl benzoate analogs have been investigated as liver X receptor (LXR) agonists and farnesoid X receptor (FXR) antagonists, highlighting the importance of this scaffold in modulating nuclear receptor activity.
The general utility of molecules containing a protected amine and an ester, such as tert-butyl carbamate derivatives, is seen in the synthesis of complex molecules like the drug Lacosamide.[3] This underscores the strategic importance of having orthogonal protecting groups for sequential chemical modifications.
Caption: Strategic use of tert-butyl 3-(aminomethyl)benzoate in synthesis.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of tert-butyl 3-(aminomethyl)benzoate. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for analyzing this compound. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[4][5]
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Principle of Separation: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like tert-butyl 3-(aminomethyl)benzoate, will have a stronger affinity for the stationary phase and thus a longer retention time. The elution of the compound is achieved by increasing the proportion of organic solvent in the mobile phase.[4][5][6]
A Self-Validating HPLC Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient ensures elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzene ring provides strong UV absorbance at this wavelength. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of a primary amine, derivatization is often required for GC analysis to improve volatility and peak shape. Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.
Spectroscopic Methods
Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the tert-butyl protons (~1.6 ppm), a singlet for the aminomethyl protons (~3.9 ppm), and a series of multiplets in the aromatic region (7.2-8.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the aromatic carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would be observed for the N-H stretch of the primary amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1715 cm⁻¹), and aromatic C-H stretches.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 207 or 208, respectively.
Conclusion
Tert-butyl 3-(aminomethyl)benzoate is a valuable and versatile building block for drug discovery and development. Its synthesis is well-understood and scalable, and its bifunctional nature allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization by researchers and scientists in the pharmaceutical industry.
References
- 1. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
